molecular formula C19H17FN4O2 B2810339 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 1421507-99-4

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2810339
CAS No.: 1421507-99-4
M. Wt: 352.369
InChI Key: JDWUGELGIRKCCE-UHFFFAOYSA-N
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Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide (CAS 1421507-99-4) is a synthetically designed small molecule with a molecular formula of C19H17FN4O2 and a molecular weight of 352.4 g/mol . This compound features a hybrid structure incorporating pyridazine, pyrrolidine, and furan carboxamide pharmacophores, a design strategy often employed to enhance binding affinity and optimize drug-like properties. The inclusion of the 2-fluorophenyl group is a common medicinal chemistry tactic to influence the molecule's electronic distribution, metabolic stability, and its interaction with biological targets . Researchers will find value in this compound's potential application across multiple therapeutic areas. Its structural class shares characteristics with compounds investigated for modulating challenging targets like the MYC family of proto-oncogenes . Gain-of-function of MYC is a driver in a wide range of cancers, including breast cancer, lung cancer, and leukemia, making it a significant but difficult target for therapeutic intervention . Furthermore, the carboxamide linker and heterocyclic architecture are motifs frequently found in neuroactive compounds, suggesting potential utility in neuroscience research, particularly for targets such as monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease . The molecule's pyrrole-derived pyrrolidine component is a privileged structure in medicinal chemistry, known to contribute to favorable physicochemical properties, including the potential to cross cell membranes and engage with intracellular targets . As a research chemical, this compound serves as a valuable tool for probing biological pathways, validating novel targets in oncology, and conducting structure-activity relationship (SAR) studies to develop more potent and selective inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUGELGIRKCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide with structurally related compounds from the provided evidence:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
This compound Pyridazine-Pyrrolidine 2-fluorophenyl, furan-2-carboxamide Hypothesized kinase inhibition (no direct data)
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-fluorophenyl, pyrimidin-2-yl cyclopropanamine Optimized for solubility and kinase selectivity (e.g., JAK2 inhibition) [1]
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) Thiophene-Carboxamide tert-butylphenyl, pyridin-2-yl ethyl GPCR modulation (e.g., cannabinoid receptors) [2]
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide Furopyridine-Oxadiazole 4-fluorophenyl, 1,2,4-oxadiazole Enhanced metabolic stability and CNS penetration [3]
5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine-Bicyclopentane Bicyclo[1.1.1]pentane, 4-fluorophenyl Improved steric hindrance for target specificity [4]

Key Differences and Implications

Core Structure Flexibility :

  • The pyridazine-pyrrolidine core in the target compound offers distinct conformational constraints compared to furopyridine or thiophene cores. Pyrrolidine’s saturated ring may reduce metabolic oxidation but limit π-π stacking interactions compared to aromatic furopyridine .

Substituent Effects: Fluorophenyl Position: The 2-fluorophenyl group (target compound) vs. 4-fluorophenyl (analogs) alters steric and electronic profiles. Meta-substitution (4-fluorophenyl) in analogs improves kinase binding affinity due to optimal spatial alignment . Heterocyclic Moieties: Furan-2-carboxamide (target) vs.

Pharmacokinetic and Physicochemical Properties :

  • LogP : The target compound’s logP is estimated to be ~3.2 (calculated via Molinspiration), higher than oxadiazole-containing analogs (logP ~2.5) due to the furan’s hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight : At ~425 g/mol, the target is within the “drug-like” range, comparable to bicyclopentane-containing analogs (~430 g/mol) but lighter than pyrimidine-cyclopropane derivatives (~480 g/mol) .

Synthetic Complexity :

  • The pyrrolidine linkage in the target compound requires multi-step synthesis (e.g., Buchwald-Hartwig amination for pyridazine-pyrrolidine coupling), whereas furopyridine analogs utilize simpler SNAr reactions .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine vs. Cyclopropane : Pyrrolidine’s larger ring size may improve binding pocket accommodation compared to cyclopropane in , but synthetic yields are lower (~40% vs. ~65% for cyclopropane derivatives) .
  • Fluorine Position : 2-Fluorophenyl (target) vs. 4-fluorophenyl (): Meta-substitution (4-F) in furopyridine analogs correlates with 10-fold higher kinase inhibition (IC50 = 12 nM vs. 150 nM for ortho-substituted analogs) .

Q & A

Basic: What are the critical structural features of this compound, and how do they influence its reactivity in synthetic workflows?

The compound’s structure includes a furan-2-carboxamide group , a pyridazine ring substituted with a 2-fluorophenyl group , and a pyrrolidine scaffold connecting these moieties. Key functional groups (carboxamide, fluorophenyl) enable hydrogen bonding and π-π stacking, while the pyrrolidine’s stereochemistry affects spatial interactions with biological targets.
Synthesis Methodology :

  • Multi-step routes involve coupling pyridazine intermediates (e.g., 6-(2-fluorophenyl)pyridazin-3-amine) with furan-2-carboxylic acid derivatives via amidation.
  • Reaction optimization: Use Pd-catalyzed cross-coupling for aryl substitutions and controlled pH (6.5–7.5) to prevent hydrolysis of the carboxamide group .
  • Characterization: Employ ¹H/¹³C NMR for stereochemical confirmation and HPLC-MS for purity (>95%) .

Basic: Which analytical techniques are essential for verifying the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the pyrrolidine’s stereochemistry and fluorophenyl substitution pattern. For example, the 2-fluorophenyl group shows distinct J~F-H~ coupling (~48 Hz) in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₀H₁₈F₂N₄O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between pyridazine and furan rings, which impacts target binding .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., cytotoxicity vs. immunomodulation)?

  • Orthogonal Assays : Compare results across in vitro (e.g., HeLa cell viability ) and in vivo models (e.g., murine immune response ).
  • Target Profiling : Use surface plasmon resonance (SPR) to quantify binding kinetics with suspected targets (e.g., STING pathway proteins or COX enzymes ).
  • Mechanistic Studies : Apply RNA-seq to identify differentially expressed genes in treated cells, resolving whether effects are direct (target inhibition) or indirect (pathway modulation) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrrolidine nitrogen, enhancing solubility while maintaining target affinity .
  • SAR Studies : Test analogs with halogen substitutions (e.g., Cl or Br on pyridazine) to improve metabolic stability. Evidence shows fluorophenyl derivatives exhibit longer half-lives (t~½~ >6 h in plasma) compared to non-halogenated analogs .
  • Computational Modeling : Use molecular dynamics simulations to predict logP and solubility, prioritizing derivatives with balanced hydrophobicity (clogP ~2.5) .

Advanced: How does this compound compare to structurally related analogs in targeting cancer vs. immune pathways?

Analog Structural Variation Key Activity Reference
N-(6-(thiophen-2-yl)pyridazin-3-yl) derivativeThiophene replaces fluorophenylHigher COX-2 inhibition (IC₅₀ = 0.8 µM)
Pyrazole-pyrrolidine hybridsPyrazole instead of pyridazineEnhanced STING activation (IFN-β ↑3-fold)
Benzo[d]dioxole derivativesBenzo[d]dioxole replaces furanDual anticancer/anti-inflammatory activity

Key Insight : The 2-fluorophenyl group in the query compound enhances selectivity for kinase targets (e.g., VEGFR1 inhibition ), while analogs with thiophene or pyrazole favor immune modulation .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Knockout Models : Delete suspected targets (e.g., STING or COX-2) in cell lines to confirm on-target effects .
  • Thermal Shift Assays : Monitor protein thermal stability shifts (ΔT~m~ >2°C) upon compound binding, indicating direct interaction .
  • In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5-conjugated) to track biodistribution in tumor-bearing models .

Basic: What are the primary challenges in scaling up synthesis, and how can they be mitigated?

  • Intermediate Instability : The pyridazine-thioether intermediate is prone to oxidation. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) during synthesis .
  • Low Yield in Amidation Steps : Optimize coupling agents (e.g., HATU vs. EDC) and reaction times (24–48 h) for >70% yield .
  • Purification : Reverse-phase HPLC with C18 columns resolves diastereomers, critical for maintaining stereochemical purity .

Advanced: How can computational tools guide the design of derivatives with improved target specificity?

  • Docking Studies : Screen analogs against X-ray structures of VEGFR1 (PDB: 3HNG) to prioritize substitutions at the pyrrolidine C3 position .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (low for this compound, PSA >90 Ų) and CYP450 interactions .
  • Free-Energy Perturbation (FEP) : Calculate binding energy differences (ΔΔG) for fluorophenyl vs. chlorophenyl derivatives, identifying optimal halogen interactions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HF during fluorophenyl reactions) .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal in designated containers .

Advanced: What are the unresolved research questions regarding this compound’s polypharmacology?

  • Off-Target Effects : Does it modulate unrelated kinases (e.g., EGFR or CDK2) at therapeutic doses? Profiling against a kinase panel (≥200 targets) is needed .
  • Immune Synergy : Can co-administration with checkpoint inhibitors (e.g., anti-PD-1) enhance antitumor efficacy? Preliminary data suggest additive effects in melanoma models .
  • Resistance Mechanisms : Analyze genomic changes in long-term treated cell lines to identify compensatory pathways (e.g., MAPK upregulation) .

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